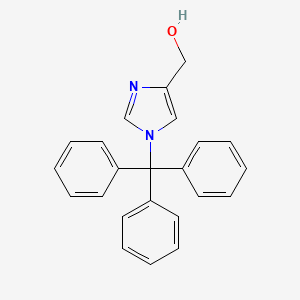

1-Trityl-1H-imidazole-4-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 669641. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-tritylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,26H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQYFYUODSFBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327604 | |

| Record name | 1-Trityl-1H-imidazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33769-07-2 | |

| Record name | 1-Trityl-1H-imidazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-Trityl-1H-imidazole-4-methanol

An In-depth Technical Guide to 1-Trityl-1H-imidazole-4-methanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and experimental protocols of key chemical intermediates is paramount. This guide provides a detailed overview of this compound, a versatile building block in medicinal chemistry.

Core Physicochemical Properties

This compound, with CAS number 33769-07-2, is a stable imidazole derivative.[1][2] The bulky trityl (triphenylmethyl) group serves as a protecting group for the imidazole nitrogen, allowing for selective reactions at other positions of the molecule. This strategic protection is crucial in multi-step organic syntheses. The compound's properties make it a valuable intermediate in the development of novel therapeutic agents.[3][4]

Quantitative Data Summary

The key are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 33769-07-2 | [1][2] |

| Molecular Formula | C₂₃H₂₀N₂O | [5][6] |

| Molecular Weight | 340.42 g/mol | [5][6] |

| Melting Point | 226-232 °C | [1][6][7] |

| Boiling Point (Predicted) | 516.1 ± 45.0 °C | [1][6] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [1][6] |

| XLogP3-AA (Lipophilicity) | 3.9 | [5] |

| pKa (Predicted) | 13.61 ± 0.10 | [6] |

| Exact Mass | 340.157563266 Da | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic and analytical procedures. Below are protocols relevant to this compound.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the imidazole nitrogen of a precursor molecule, such as 4-imidazolemethanol, with a trityl group. A general procedure, adapted from the synthesis of similar trityl-protected imidazoles, is described below.[7][8]

Materials:

-

4-Imidazolemethanol (1.0 eq)

-

Triphenylmethyl chloride (Trityl chloride, 1.0 eq)

-

Triethylamine or a similar non-nucleophilic base (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

-

Sodium sulfate or Magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-imidazolemethanol in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (e.g., triethylamine) to the solution and stir for 10-15 minutes at room temperature.

-

Add triphenylmethyl chloride portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9]

-

Upon completion, the reaction mixture is quenched with water and the product is extracted into an organic solvent like dichloromethane.

-

The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.

-

The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification is achieved via column chromatography on silica gel to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The characteristic peaks of the trityl group (aromatic protons) and the imidazole ring protons will be present.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.[8]

-

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are employed to assess purity.[10]

Role in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[3] Its hydroxymethyl group at the 4-position is a key functional handle that can be further modified, for example, through oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester.[7]

This compound is utilized in research programs focused on:

-

Anti-cancer Agents: As a building block for molecules designed to interact with biological pathways implicated in cancer.[4]

-

Enzyme Inhibitors: In the synthesis of compounds that target specific enzymes, aiding in the study of biochemical processes and the development of targeted therapies.[3]

Caption: Role as an intermediate in synthetic pathways.

References

- 1. This compound CAS#: 33769-07-2 [amp.chemicalbook.com]

- 2. This compound | 33769-07-2 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 5. [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | C23H20N2O | CID 382182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 4-(Methoxymethyl)-1-trityl-1H-imidazole (1956369-41-7) for sale [vulcanchem.com]

- 8. Synthesis routes of 1-Tritylimidazole [benchchem.com]

- 9. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Trityl-1H-imidazole-4-methanol (CAS No. 33769-07-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Trityl-1H-imidazole-4-methanol, a key intermediate in pharmaceutical synthesis. This document outlines its chemical and physical properties, safety information, detailed synthesis protocols, and its applications in drug discovery and development, with a particular focus on its role in the synthesis of potential kinase inhibitors.

Chemical and Physical Properties

This compound is a white to off-white powder or solid.[1] The trityl group serves as a bulky protecting group for the imidazole nitrogen, enabling selective reactions at other positions of the imidazole ring. This feature makes it a valuable building block in multi-step organic syntheses.

| Property | Value | Reference(s) |

| CAS Number | 33769-07-2 | [2] |

| Molecular Formula | C₂₃H₂₀N₂O | [2] |

| Molecular Weight | 340.42 g/mol | [2] |

| Melting Point | 226-232 °C | [3] |

| Boiling Point (Predicted) | 516.1 ± 45.0 °C | [3] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 13.61 ± 0.10 | [3] |

| LogP (XLogP3-AA) | 3.9 | [4] |

Safety and Handling

This compound is associated with certain hazards. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338, P312[4]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-(hydroxymethyl)imidazole. This involves the protection of the imidazole nitrogen with a trityl group, followed by the reduction of an intermediate aldehyde.

Experimental Protocols

Step 1: Tritylation of 4-(Hydroxymethyl)imidazole

This procedure is a proposed method based on general tritylation techniques for alcohols and imidazoles.[5][6]

Materials:

-

4-(Hydroxymethyl)imidazole

-

Trityl chloride (TrCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(hydroxymethyl)imidazole (1.0 eq) and triethylamine (1.1 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride (1.05 eq) in anhydrous DMF to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield this compound.

Step 2: Reduction of 1-Trityl-1H-imidazole-4-carbaldehyde (Alternative Route)

This is a plausible alternative route involving the reduction of the corresponding aldehyde.

Materials:

-

1-Trityl-1H-imidazole-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Water

Procedure:

-

Dissolve 1-Trityl-1H-imidazole-4-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane at room temperature.[7]

-

Cool the solution to 0 °C.

-

Add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution.[7]

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Characterization Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the trityl protons (multiplet, ~7.1-7.5 ppm), imidazole ring protons (singlets), and the methylene protons of the hydroxymethyl group (singlet). |

| ¹³C NMR | Resonances for the carbons of the trityl group, the imidazole ring, and the hydroxymethyl group. |

| IR (KBr, cm⁻¹) | Characteristic peaks for O-H stretching (broad), C-H aromatic stretching, C=C and C=N stretching of the imidazole ring, and C-O stretching. |

| Mass Spec. (ESI-MS) | A peak corresponding to the molecular ion [M+H]⁺ at m/z 341.4. |

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of anti-cancer agents and kinase inhibitors. The imidazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its role as a building block. The trityl group provides protection for the imidazole nitrogen, allowing for selective modifications at the 4-position. The hydroxymethyl group can be further functionalized, for instance, by oxidation to the corresponding aldehyde or conversion to a leaving group for nucleophilic substitution.

A notable application is in the synthesis of 2-substituted indan-1,3-diones, which are precursors to various pharmaceutical agents. For example, the aldehyde derivative, 1-trityl-1H-imidazole-4-carboxaldehyde, is a key starting material in a synthetic route to produce 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole.

Potential in Targeting Signaling Pathways

Imidazole-based compounds have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. One of the most critical pathways in cancer progression is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[10]

Derivatives of this compound could potentially be elaborated into potent and selective kinase inhibitors. The imidazole core can act as a scaffold to which various substituents are attached to achieve specific interactions with the ATP-binding pocket of a target kinase. While direct evidence of this compound being a precursor to a PI3K/Akt/mTOR inhibitor is not explicitly documented in the readily available literature, the structural motif is highly relevant to the design of such inhibitors.

Visualizations

Synthesis Workflow

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | C23H20N2O | CID 382182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

In-Depth Technical Guide: Structure Elucidation of 1-Trityl-1H-imidazole-4-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-Trityl-1H-imidazole-4-methanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the analytical techniques used to confirm its molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and a summary of its potential role in drug development are presented.

Introduction

This compound (C23H20N2O) is a heterocyclic organic compound featuring a bulky trityl (triphenylmethyl) protecting group attached to an imidazole ring, which is further functionalized with a hydroxymethyl group.[1] The trityl group provides steric hindrance and stability, making this compound a valuable building block in multi-step organic syntheses.[2] Its utility is particularly noted in the development of novel therapeutics, where the imidazole scaffold is a common feature in molecules designed to interact with various biological targets. This guide focuses on the definitive methods for confirming the structure of this important synthetic intermediate.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in further synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C23H20N2O | [1] |

| Molecular Weight | 340.4 g/mol | [1] |

| Exact Mass | 340.157563266 Da | [1] |

| IUPAC Name | (1-tritylimidazol-4-yl)methanol | [1] |

| CAS Number | 33769-07-2 |

Structure Elucidation Workflow

The definitive identification of this compound is achieved through a combination of spectroscopic techniques. The general workflow for its structure elucidation is outlined below.

Caption: General workflow for the structure elucidation of this compound.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

4-(Hydroxymethyl)imidazole + Trityl Chloride -> this compound

Materials:

-

4-(Hydroxymethyl)imidazole

-

Trityl chloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Water

-

Brine

-

Sodium sulfate

-

Hexane

Procedure:

-

To a solution of 4-(hydroxymethyl)imidazole in anhydrous DMF, add sodium hydride (pre-washed with hexane) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of trityl chloride in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimentally obtained spectra for this compound are not publicly available. The following are predicted chemical shifts and a general protocol.

Protocol:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) referenced to the residual solvent peak.

Predicted 1H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.1 | Multiplet | 17H | Aromatic protons (Trityl group and Imidazole C2-H) |

| ~6.9 | Singlet | 1H | Imidazole C5-H |

| ~4.5 | Singlet | 2H | -CH2OH |

| ~2.5 | Singlet (broad) | 1H | -OH |

Predicted 13C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~145 | Imidazole C4 |

| ~142 | Quaternary aromatic C (Trityl) |

| ~138 | Imidazole C2 |

| ~130 - 127 | Aromatic CH (Trityl) |

| ~120 | Imidazole C5 |

| ~75 | Quaternary C (Trityl) |

| ~55 | -CH2OH |

4.2.2 Mass Spectrometry (MS)

Protocol:

-

Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization for GC-MS).

-

Acquire the mass spectrum over a relevant m/z range.

Key Mass Spectrometry Data:

| m/z | Interpretation |

| 340.4 | [M]+ (Molecular Ion) |

| 243 | [M - C6H5]+ (Loss of a phenyl group) or [C(C6H5)3]+ (Trityl cation) |

| 165 | [C13H9]+ (Fluorenyl cation, a common fragment from trityl groups) |

| 242 | [M - C6H6]+ or [C(C6H5)3 - H]+ |

The base peak at m/z 243 is characteristic of the stable triphenylmethyl (trityl) cation, formed by the cleavage of the bond between the trityl group and the imidazole ring.[1]

Biological Context and Potential Applications

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] The imidazole moiety is a key pharmacophore found in numerous clinically used drugs. Imidazole-containing compounds have been investigated for a wide range of biological activities, including as anticancer agents.[2]

While the specific biological targets of this compound are not well-defined, its derivatives are often designed to interact with key signaling pathways implicated in cancer progression.

Caption: Potential role of this compound derivatives in cancer therapy.

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic use of NMR spectroscopy and mass spectrometry. The characteristic fragmentation pattern in MS, dominated by the stable trityl cation, and the predictable chemical shifts in NMR provide unambiguous confirmation of its structure. This well-characterized intermediate is a valuable tool for medicinal chemists in the synthesis of novel imidazole-based therapeutic agents. Further research into the biological activities of its derivatives may unveil new avenues for drug discovery.

References

An In-Depth Technical Guide on 1-Trityl-1H-imidazole-4-methanol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the molecular properties of 1-Trityl-1H-imidazole-4-methanol, a key intermediate in various synthetic and medicinal chemistry applications.

Molecular Data Summary

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations in experimental designs and for the characterization of synthesized compounds.

| Property | Value |

| Molecular Formula | C₂₃H₂₀N₂O[1][2] |

| Molecular Weight | 340.42 g/mol [2] |

| Exact Mass | 340.157563266 Da[1][2] |

| CAS Number | 33769-07-2[1][2][3] |

It is important to distinguish this compound from a related molecule, [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-yl]methanol, which has a different molecular formula (C₂₄H₂₂N₂O₂) and molecular weight (approximately 370.46 g/mol ).[4][5]

Experimental Protocols

Detailed experimental protocols involving this compound are typically proprietary to the research institution or are detailed in peer-reviewed scientific literature. For specific synthetic procedures or applications, consulting chemical databases and literature is recommended.

Structural and Logical Relationships

The molecular structure of this compound consists of three primary functional groups. The logical relationship and connectivity of these groups are visualized in the diagram below.

Caption: Logical diagram of this compound's functional components.

References

A Comprehensive Technical Guide on the Solubility of 1-Trityl-1H-imidazole-4-methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Trityl-1H-imidazole-4-methanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides a detailed, standardized experimental protocol for researchers to determine quantitative solubility in their specific solvent systems.

Core Topic: Solubility Profile

This compound is a solid compound with a melting point in the range of 226-232°C. Its molecular structure, featuring a bulky, non-polar trityl group and a polar imidazole-methanol moiety, results in a general solubility in organic solvents. However, specific quantitative data is not widely published. The available information is summarized below.

Data Presentation: Qualitative Solubility of this compound

| Organic Solvent | Qualitative Solubility | Source |

| General Organic Solvents | Soluble | [1][2] |

| Acetonitrile | Slightly Soluble | |

| Methanol | Slightly Soluble | |

| Dimethylformamide (DMF) | Soluble (Implied) | [3] |

Note: The solubility in Dimethylformamide (DMF) is inferred from its use as a solvent in reactions involving this compound, suggesting it is sufficiently soluble for such applications[3].

Experimental Protocols: Determining Quantitative Solubility

To obtain precise solubility values (e.g., in g/L or mg/mL), a standardized experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[4][5].

Detailed Methodology: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent.

1. Materials and Equipment:

-

This compound (pure solid)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess is ensured when undissolved solid remains at equilibrium.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended[5].

-

-

Sample Separation:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter a portion of the supernatant through a syringe filter. This step is critical to avoid including any solid particles in the analysis.

-

-

Analysis of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC.

-

Accurately dilute a known volume of the clear, saturated filtrate with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of the saturated solution by applying the dilution factor to the measured concentration.

-

3. Data Interpretation: The calculated concentration represents the thermodynamic solubility of this compound in the specific organic solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. For drug development and process chemistry, obtaining precise solubility data in relevant solvent systems is crucial for optimizing reaction conditions, purification procedures, and formulation development.

References

Technical Guide: Spectral and Synthetic Profile of 1-Trityl-1H-imidazole-4-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Trityl-1H-imidazole-4-methanol is a heterocyclic organic compound that serves as a valuable intermediate in synthetic organic chemistry. The trityl (triphenylmethyl) group acts as a bulky, acid-labile protecting group for the imidazole nitrogen, enabling selective modifications at other positions of the imidazole ring. The hydroxymethyl group at the 4-position provides a versatile handle for further functionalization, making this molecule a key building block in the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a comprehensive overview of its spectral characteristics and a detailed protocol for its synthesis.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound involves the N-protection of 4-(hydroxymethyl)imidazole with trityl chloride.

Experimental Protocol: Synthesis

Reaction Scheme:

Materials:

-

4-(Hydroxymethyl)imidazole

-

Trityl chloride (TrCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-(hydroxymethyl)imidazole (1.0 eq) in anhydrous DMF, add triethylamine (1.1 eq).

-

Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirring solution, add trityl chloride (1.05 eq) portion-wise over 15 minutes.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate or dichloromethane (3 x volume of DMF).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) to afford this compound as a solid.

Spectral Data

Disclaimer: Extensive searches of the public domain, including scientific literature and chemical databases, did not yield complete experimental spectra for this compound. The mass spectrometry data is based on available database entries. The NMR and IR data presented below are predicted based on the chemical structure and known spectral data of analogous compounds. These predicted values are intended for guidance and should be confirmed by experimental data.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent peak for the trityl cation, which is a very stable fragment.

| m/z | Relative Intensity | Proposed Fragment |

| 340.16 | Low | [M]⁺ (Molecular Ion) |

| 243.12 | High | [(C₆H₅)₃C]⁺ (Trityl cation) |

| 165.07 | Medium | Biphenyl cation |

| 97.05 | Medium | [C₄H₅N₂CH₂O]⁺ (Imidazole-4-methanol fragment) |

Data is based on the top three m/z peaks reported in the PubChem database for this compound (CID 382182).[1]

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.10 | Multiplet | 15H | Aromatic protons of the trityl group |

| ~7.50 | Singlet | 1H | H-2 of imidazole ring |

| ~6.80 | Singlet | 1H | H-5 of imidazole ring |

| ~4.50 | Singlet | 2H | -CH₂-OH |

| ~2.0-3.0 | Broad Singlet | 1H | -OH |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Quaternary Carbon of trityl group attached to imidazole |

| ~138 | C-2 of imidazole ring |

| ~130 | C-4 of imidazole ring |

| ~129 | Aromatic carbons of trityl group (CH) |

| ~128 | Aromatic carbons of trityl group (CH) |

| ~127 | Aromatic carbons of trityl group (CH) |

| ~120 | C-5 of imidazole ring |

| ~75 | Quaternary Carbon of trityl group (C-(Ph)₃) |

| ~55 | -CH₂-OH |

Predicted Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3300 | Broad | O-H stretch (alcohol) |

| ~3100-3000 | Medium | C-H stretch (aromatic and imidazole) |

| ~2920 | Weak | C-H stretch (aliphatic -CH₂-) |

| ~1600, 1490, 1450 | Medium-Strong | C=C stretch (aromatic rings) |

| ~1500 | Medium | C=N and C=C stretch (imidazole ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~750, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Experimental Protocols for Spectroscopic Analysis

The following are general protocols for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using either a KBr pellet method or Attenuated Total Reflectance (ATR). For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Identify and label the major absorption peaks.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Synthetic Workflow

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

References

The Diverse Biological Activities of Imidazole Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for a wide range of interactions with biological targets, leading to a broad spectrum of pharmacological activities. Imidazole derivatives have been successfully developed into drugs for treating a variety of diseases, and the exploration of new derivatives continues to be a vibrant area of research. This technical guide provides an in-depth overview of the core biological activities of imidazole derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Antimicrobial Activity

Imidazole derivatives are potent antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the disruption of essential cellular processes.

Mechanism of Action

The antibacterial action of imidazole derivatives can be attributed to several mechanisms, including:

-

Inhibition of Cell Wall Synthesis: Some derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of many imidazole derivatives allows them to intercalate into the bacterial cell membrane, disrupting its structure and function and leading to leakage of cellular contents.

-

Inhibition of Nucleic Acid Synthesis: Certain imidazole compounds can inhibit bacterial DNA replication and transcription by targeting enzymes such as DNA gyrase and topoisomerase IV.[1]

-

Inhibition of Protein Synthesis: Some derivatives have been shown to interfere with bacterial ribosome function, thereby inhibiting protein synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of imidazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus (ATCC 29213) | 625 | [1] |

| HL1 | MRSA (ATCC 43300) | 1250 | [1] |

| HL1 | Acinetobacter baumannii (ATCC 747) | 1250 | [1] |

| HL1 | Pseudomonas aeruginosa (ATCC 1744) | 5000 | [1] |

| HL2 | Staphylococcus aureus (ATCC 29213) | 625 | [1] |

| HL2 | MRSA (ATCC 43300) | 625 | [1] |

| HL2 | Escherichia coli (ATCC 25922) | 2500 | [1] |

| HL2 | Pseudomonas aeruginosa (ATCC 1744) | 2500 | [1] |

| HL2 | Acinetobacter baumannii (ATCC 747) | 2500 | [1] |

| 3-(2-4-diphenyl-1H-imidazole-z-y)-1H-pyrazole | Staphylococcus aureus | Potent (comparable to standard drugs) | [1] |

| 3-(2-4-diphenyl-1H-imidazole-z-y)-1H-pyrazole | Pseudomonas aeruginosa | Potent (comparable to standard drugs) | [1] |

| 3-(2-4-diphenyl-1H-imidazole-z-y)-1H-pyrazole | Escherichia coli | Potent (comparable to standard drugs) | [1] |

| 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives | Staphylococcus aureus | 4 - 8 | [1] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines the broth microdilution method for determining the MIC of imidazole derivatives.

Materials:

-

Test imidazole derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Imidazole Derivative Stock Solutions: Dissolve the imidazole derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of the imidazole derivative stock solutions in MHB directly in the 96-well plates. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls:

-

Growth Control: Wells containing only MHB and the bacterial inoculum.

-

Sterility Control: Wells containing only MHB.

-

Positive Control: Wells containing a known antibiotic (e.g., ciprofloxacin, vancomycin) at various concentrations.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the imidazole derivative at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental workflow for MIC determination.

Antifungal Activity

Several clinically used antifungal drugs, such as clotrimazole, miconazole, and ketoconazole, are imidazole derivatives. Their primary mechanism of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Mechanism of Action

The antifungal activity of imidazole derivatives is primarily due to the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase . This enzyme is essential for the conversion of lanosterol to ergosterol. The nitrogen atom (N-3) of the imidazole ring binds to the heme iron atom of the enzyme, inhibiting its activity. This leads to the accumulation of toxic methylated sterols and a depletion of ergosterol in the fungal cell membrane, resulting in increased membrane permeability, disruption of membrane-bound enzymes, and ultimately, inhibition of fungal growth and cell death.

Antifungal mechanism of imidazole derivatives.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| SAM3 | Candida spp. (mean) | 200 | [2] |

| AM5 | Candida spp. (mean) | 312.5 | [2] |

| SAM5 | Candida spp. (mean) | 275 | [2] |

| SAM3 + SDS | Candida spp. (mean) | 26.56 | [2] |

| AM5 + SDS | Candida spp. (mean) | 53.90 | [2] |

| SAM5 + SDS | Candida spp. (mean) | < 39.28 (approx.) | [2] |

| Compound 31 | Candida albicans ATCC 90028 | 0.5 - 8 | [3] |

| Compound 42 | Candida albicans ATCC 90028 | 2 - 32 | [3] |

| Compound 31 | Candida albicans 64110 (fluconazole-resistant) | 8 | [3] |

| Compound 42 | Candida albicans 64110 (fluconazole-resistant) | 8 | [3] |

| Econazole | Candida albicans | 0.06 (MIC90) | [4] |

| Miconazole | Candida albicans | 0.06 (MIC90) | [4] |

| Clotrimazole | Candida albicans | 0.06 (MIC90) | [4] |

| YW01 | Candida albicans | 8 | [5] |

| YW01 | Candida tropicalis | 4 | [5] |

| YW01 | Candida parapsilosis | 32 | [5] |

Experimental Protocol: Antifungal Susceptibility Testing

The protocol for determining the MIC of imidazole derivatives against fungal strains is similar to the antibacterial MIC protocol, with some modifications as per the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3 for yeasts).

Materials:

-

Test imidazole derivatives

-

Fungal strains (e.g., Candida albicans)

-

RPMI-1640 medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Preparation of Imidazole Derivative Stock Solutions: Prepare as described in the antibacterial MIC protocol.

-

Preparation of Fungal Inoculum: Grow the fungal strains on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in each well.

-

Serial Dilution, Inoculation, and Controls: Follow the same procedures as in the antibacterial MIC protocol, using RPMI-1640 medium instead of MHB.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading the Results: The MIC is the lowest concentration that causes a significant (e.g., ≥50%) reduction in turbidity compared to the growth control.

Anticancer Activity

Imidazole derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanisms of Action

The anticancer effects of imidazole derivatives are diverse and often target specific signaling pathways or cellular components:

-

Tubulin Polymerization Inhibition: Many imidazole derivatives bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[6][7][8][9][10]

-

Kinase Inhibition: Imidazole-based compounds have been designed to inhibit various protein kinases that are often dysregulated in cancer, such as:

-

BRAF Kinase: Derivatives have been developed as potent inhibitors of both wild-type and mutated BRAF (e.g., V600E), which is a key driver in melanoma and other cancers.[11][12][13][14]

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Inhibition of EGFR signaling can block cancer cell proliferation and survival.[15][16]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase: By inhibiting VEGFR, these compounds can suppress angiogenesis, the formation of new blood vessels that supply tumors.[16]

-

-

Induction of Apoptosis: Imidazole derivatives can trigger programmed cell death through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[17][18]

-

Cell Cycle Arrest: As mentioned, disruption of microtubule function leads to G2/M arrest. Other derivatives can induce arrest at different phases of the cell cycle.[6][9][13][15][17][18][19]

Anticancer mechanisms of imidazole derivatives.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antiproliferative Activity (IC50 in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| 13a | MCF-7 (Breast) | 4.02 | [15] |

| 13a | MDA-MB231 (Breast) | 6.92 | [15] |

| 13b | MCF-7 (Breast) | 4.23 | [15] |

| 13b | MDA-MB231 (Breast) | 6.93 | [15] |

| 14a, 14b | A-549, NCI-H460 (Lung) | 3.46 - 5.43 | [15] |

| 19a, 19b | HepG2, HeLa, PC3, MDA-MB-231 | 0.04 - 18.86 | [15] |

| 9 | MCF7, HCT116, A549 | 18.73, 23.22, 10.74 | [15] |

| 16 | MDA-MB-231, T47D, A549, MCF-7 | 2.29 - 9.96 | [15] |

| 22 | A549, HeLa, HepG2, MCF-7 | 0.15 - 0.33 | [16] |

| 21 | A549 | 0.29 | [16] |

| 43 | MCF-7 | 0.8 | [16] |

| 22 (1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine) | NUGC-3 (Gastric) | 0.05 | [20] |

| 9j' | A549, MCF-7, MCF-7/MX, HEPG2 | 7.05 - 63.43 | [6] |

| 9g | A549, MCF-7, MCF-7/MX, HEPG2 | 7.05 - 63.43 | [6] |

| Kim-161 (5a) | T24 (Urothelial) | 56.11 | [17] |

| Kim-111 (5b) | T24 (Urothelial) | 67.29 | [17] |

| 5a (Kim-161), 5b (Kim-111), 5c (Kim-261), 5d (Kim-231) | MCF7, HCT116, PC3, HL60 | 0.2 - 74.16 | [17] |

| 5 | MCF-7, HCT-116, HepG2 | < 5 | [21] |

| BI9 | MCF-7, HL-60, HCT-116 | 3.57, 0.40, 2.63 | [21] |

| Imidazole | HuH-7 (Liver) | ~40 (48h) | [22] |

| Imidazole | Mahlavu (Liver) | ~35 (48h) | [22] |

| 5a | (Cancer cell lines) | 33.52 | [23] |

| 7n | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [9] |

| 7u | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [9] |

Enzyme Inhibition (IC50 in µM)

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 16 | EGFR | 0.617 | [15] |

| 17 | EGFR | 0.236 | [15] |

| 25 | EGFR | 0.52 | [15] |

| 21 | Tubulin Polymerization | 4.64 | [16] |

| 22 | Tubulin Polymerization | 1.52 | [16][19] |

| 24 | Tubulin Polymerization | - | [19] |

| 25a | Tubulin Polymerization | 2.1 | [7] |

| 7a | Tubulin Polymerization | 1.6 | [7] |

| 12a | Tubulin Polymerization | 2.06 | [7] |

| 7n | Tubulin Polymerization | 5.05 | [9] |

| 12l | V600E BRAF | 0.49 | [11] |

| 12i | V600E BRAF | 0.53 | [11] |

| 12e | V600E BRAF | 0.62 | [11] |

| 4d | B-Raf V600E | 13.05 | [12] |

| 5 | B-Raf V600E | 2.38 | [12] |

| 10h | BRAF WT | 1.72 | [13] |

| 10h | BRAF V600E | 2.76 | [13] |

| IV | BRAF WT | 0.02 | [13] |

| IV | BRAF V600E | 1.52 | [13] |

Experimental Protocols

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test imidazole derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the imidazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with imidazole derivatives

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated and control cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Glycerol

-

Test imidazole derivatives

-

Positive control (e.g., colchicine) and negative control (e.g., DMSO)

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

Procedure:

-

Reaction Setup: In a pre-warmed 96-well plate, add the general tubulin buffer, GTP, and the test compound or control.

-

Initiation of Polymerization: Add the purified tubulin solution to each well.

-

Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: The increase in absorbance over time reflects the polymerization of tubulin. The inhibitory effect of the compounds is determined by the reduction in the rate and extent of polymerization compared to the negative control. The IC50 value can be calculated from a dose-response curve.

Anti-inflammatory Activity

Imidazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

Mechanism of Action

The main anti-inflammatory mechanism of many imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform. Some derivatives may also exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines like TNF-α and IL-6.

Anti-inflammatory mechanism via COX inhibition.

Quantitative Data: IC50 Values for COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5b | > 82 | 0.71 | > 115 | [24] |

| 2 | > 50 | 0.26 | > 192.3 | [25] |

| 3 | > 50 | 0.20 | > 250.0 | [25] |

| 4 | > 50 | 0.18 | > 277.8 | [25] |

| 9 | > 50 | 0.15 | > 333.3 | [25] |

| 11 | > 50 | 0.22 | > 227.3 | [25] |

| 12 | > 50 | 0.16 | > 312.5 | [25] |

| 13 | > 50 | 0.16 | > 312.5 | [25] |

| 18 | > 50 | 0.15 | > 333.3 | [25] |

| 19 | > 50 | 0.28 | > 178.6 | [25] |

| Celecoxib (Reference) | > 50 | 0.129 | > 387.6 | [25] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% in sterile saline)

-

Test imidazole derivatives

-

Positive control (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test imidazole derivatives and the positive control orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Other Biological Activities

Beyond the major activities detailed above, imidazole derivatives have been investigated for a range of other therapeutic applications, including:

-

Antiviral Activity: Imidazole-containing compounds have shown promise as antiviral agents against various viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).

-

Anthelmintic Activity: Certain derivatives are effective against parasitic worms.

-

Antitubercular Activity: Imidazole derivatives have been explored for their activity against Mycobacterium tuberculosis.

-

Enzyme Inhibition: Besides the enzymes already mentioned, imidazoles can inhibit other enzymes, such as cytochrome P450 enzymes involved in drug metabolism, which can lead to drug-drug interactions.[26]

Conclusion

The imidazole scaffold is a remarkably versatile platform for the design and development of new therapeutic agents. The diverse biological activities of imidazole derivatives, ranging from antimicrobial and antifungal to anticancer and anti-inflammatory, underscore the importance of this heterocyclic ring in medicinal chemistry. The continued exploration of novel imidazole derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds great promise for addressing a wide array of unmet medical needs. This guide provides a foundational understanding of the key biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in this exciting field.

References

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro susceptibility profile of 200 recent clinical isolates of Candida spp. to topical antifungal treatments of vulvovaginal candidiasis, the imidazoles and nystatin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect [mdpi.com]

- 12. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. brieflands.com [brieflands.com]

- 25. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Trityl Group: A Strategic Asset in Imidazole Synthesis

The trityl (triphenylmethyl) protecting group is a cornerstone in the synthesis of complex molecules containing an imidazole moiety, such as in peptide and medicinal chemistry.[1] Its strategic application hinges on a unique combination of steric bulk and acid lability, enabling the selective protection and deprotection of the imidazole nitrogen, a critical step in multi-step synthetic routes.[1][2] This technical guide provides an in-depth exploration of the trityl group's role in imidazole synthesis, detailing its chemical properties, applications, and the experimental protocols for its use.

Core Features of the N-Trityl Protecting Group

The utility of the trityl group for protecting the imidazole ring stems from several key chemical characteristics that allow for precise manipulation during synthesis.[1]

-

Acid Lability: The bond between the trityl group and the imidazole nitrogen is highly susceptible to cleavage under acidic conditions.[1] This allows for facile deprotection using reagents like trifluoroacetic acid (TFA) or acetic acid, typically in a solvent such as dichloromethane (DCM).[1][3] The stability of the resulting trityl cation is a key thermodynamic driver for this cleavage.[4]

-

Stability in Basic and Neutral Conditions: The trityl group exhibits robustness in basic and neutral environments, rendering it orthogonal to many other protecting groups used in organic synthesis.[1] This stability permits the selective deprotection of other functional groups within a molecule without affecting the N-trityl protected imidazole.[1]

-

Steric Hindrance: The three phenyl rings of the trityl group create significant steric bulk around the protected nitrogen atom.[1] This steric hindrance can influence the reactivity of the imidazole ring and adjacent functional groups, a feature that can be leveraged for regioselective reactions.[4][5]

-

Introduction and Removal: The trityl group is typically introduced by reacting imidazole with trityl chloride (TrCl) in the presence of a base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).[1] Its removal is readily accomplished through mild acidic treatment.[1]

-

Enhanced Crystallinity: The introduction of the bulky, hydrophobic trityl group can facilitate the crystallization of intermediates, which can be advantageous for purification.[2][5]

Advantages and Disadvantages

The selection of a protecting group is a critical decision in a synthetic strategy. The trityl group offers distinct advantages but also presents some limitations.

| Advantages | Disadvantages |

| High selectivity for primary amines/hydroxyls due to steric bulk.[4][5] | Significant steric hindrance can impede subsequent reactions at adjacent positions.[2] |

| Stable to basic and neutral conditions , allowing for orthogonal protection schemes.[1] | Lability to strong acids limits its use in reaction sequences requiring such conditions. |

| Facilitates crystallization of intermediates, aiding in purification.[2] | The trityl chloride reagent is moisture-sensitive .[6] |

| Mild deprotection conditions (mild acid) preserve other sensitive functional groups.[1][2] | Trityl-protected amino acid esters can be difficult to hydrolyze due to steric hindrance.[2] |

| Inhibits racemization in peptide synthesis, particularly with histidine residues.[2] |

Quantitative Data: Relative Deprotection Rates

The lability of the trityl group can be modulated by introducing substituents on the phenyl rings. Electron-donating groups, such as methoxy groups, stabilize the trityl cation formed during cleavage, thereby increasing the rate of deprotection. This allows for a tiered protection strategy where different trityl derivatives can be selectively removed.

| Protecting Group | Abbreviation | Relative Rate of Acid-Catalyzed Cleavage (Qualitative) | Common Deprotection Conditions |

| Trityl | Trt | 1 (Reference) | 80% Acetic Acid; 1-5% TFA in DCM[1] |

| 4-Methoxytrityl | MMT | ~10x faster than Trt | 1% TFA in DCM; 80% Acetic Acid (faster than Trt)[1][7] |

| 4,4'-Dimethoxytrityl | DMT | ~100x faster than Trt | 0.5-1% TFA or Dichloroacetic Acid (DCA) in DCM[1][7] |

Note: The relative rates are approximate and can vary depending on the substrate and specific reaction conditions.[1]

Experimental Protocols

The following sections provide detailed methodologies for the introduction and removal of the trityl protecting group on an imidazole substrate.

Protocol 1: N-Tritylation of Imidazole

This procedure outlines the general steps for the protection of the imidazole nitrogen with a trityl group.

Materials:

-

Imidazole

-

Trityl chloride (TrCl)

-

Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve imidazole (1.0 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Add triethylamine or DIPEA (1.1-1.5 equivalents) to the solution and stir.[1]

-

Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.[1]

-

Stir the reaction mixture at room temperature for 12-24 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction by adding deionized water.[1]

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).[1]

-

Combine the organic layers and wash with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.[1]

Protocol 2: Deprotection of N-Trityl Imidazole

This protocol details the removal of the trityl group under acidic conditions.

Materials:

-

N-trityl imidazole derivative

-

Trifluoroacetic acid (TFA) or Acetic Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the N-trityl imidazole derivative in DCM.[1]

-

Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.[1]

-

Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.[1]

-

Once the reaction is complete, neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the deprotected imidazole derivative.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the chemical transformations and the general workflow for the protection and deprotection of imidazole using the trityl group.

Caption: N-Tritylation of Imidazole Reaction Scheme.

Caption: Deprotection of N-Trityl Imidazole.

Caption: Experimental Workflow for Imidazole Protection and Deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 3. nbinno.com [nbinno.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Protected Imidazoles in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a ubiquitous heterocyclic motif in a vast array of biologically active molecules, including natural products and blockbuster pharmaceuticals. Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor, and its coordinative capabilities, make it a crucial component in many drug-receptor interactions. However, the acidic N-H proton and the nucleophilic nature of the imidazole ring can interfere with many common synthetic transformations. Consequently, the judicious use of protecting groups to temporarily mask the imidazole nitrogen is a cornerstone of synthetic strategies involving this important heterocycle.

This technical guide provides a comprehensive overview of the most common protecting groups for imidazoles, detailing their introduction and removal, stability profiles, and applications in organic synthesis, with a particular focus on drug development.

Core Concepts in Imidazole Protection

The ideal protecting group for an imidazole should be:

-

Easy and high-yielding to introduce.

-

Stable to a wide range of reaction conditions.

-

Readily and selectively removed in high yield under mild conditions that do not affect other functional groups in the molecule.

The choice of a suitable protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal protection, where multiple protecting groups can be removed selectively in any order.

Workflow for Protection and Deprotection of Imidazoles

Common Protecting Groups for Imidazole

This section details the application, stability, and reaction conditions for the most frequently employed imidazole protecting groups.

Trityl (Tr)

The bulky triphenylmethyl (trityl) group is a widely used protecting group for imidazoles, prized for its ease of introduction and mild, acidic removal. Its steric hindrance can also influence the regioselectivity of subsequent reactions.

Stability: Stable to basic and neutral conditions, nucleophiles, and many reducing agents. It is highly labile to acid.

Orthogonality: Orthogonal to base-labile (e.g., Fmoc) and hydrogenation-labile (e.g., Cbz) protecting groups.

tert-Butoxycarbonyl (Boc)

The Boc group is another common choice for imidazole protection, offering good stability under a range of conditions and versatile deprotection methods.

Stability: Generally stable to basic and nucleophilic conditions. It is readily cleaved by strong acids and can also be removed under specific basic or thermal conditions.[1]

Orthogonality: Orthogonal to Fmoc, Cbz, and many other groups.[1]

2-(Trimethylsilyl)ethoxymethyl (SEM)

The SEM group is known for its robustness and is particularly useful when acidic or basic conditions are required in subsequent synthetic steps.

Stability: Stable to a wide range of conditions, including bases, mild acids, organometallic reagents, and various oxidizing and reducing agents.[2]

Orthogonality: Orthogonal to many acid- and base-labile protecting groups. Its removal with fluoride ions provides a distinct deprotection strategy.

Methoxymethyl (MOM)

The MOM group is a simple acetal-based protecting group that is stable to basic and nucleophilic conditions.

Stability: Stable to strong bases, organometallic reagents, and nucleophiles. It is cleaved under acidic conditions.

Orthogonality: Orthogonal to base-labile and hydrogenation-labile protecting groups.

p-Methoxybenzyl (PMB)

The PMB group is similar to the benzyl group but can be removed under oxidative conditions, which provides a valuable orthogonal deprotection strategy.

Stability: Stable to basic and nucleophilic conditions. It can be cleaved by strong acids or, more selectively, by oxidative reagents like DDQ or CAN.

Orthogonality: Orthogonal to acid- and base-labile protecting groups when removed oxidatively.

Benzyloxycarbonyl (Cbz or Z)

The Cbz group is a classic protecting group, particularly in peptide synthesis, and is readily removed by catalytic hydrogenation.

Stability: Stable to acidic and basic conditions.[3] It is cleaved by hydrogenolysis.

Orthogonality: Orthogonal to acid- and base-labile protecting groups.

Tosyl (Ts)

The tosyl group is a robust sulfonamide-based protecting group, offering high stability to a wide range of reaction conditions. Its removal often requires harsh conditions.

Stability: Very stable to acidic and strongly basic conditions, as well as many oxidizing and reducing agents.

Orthogonality: Due to its high stability, it can be maintained while many other protecting groups are removed.

Data Presentation: A Comparative Overview

The following tables summarize the reaction conditions for the protection and deprotection of imidazoles with the aforementioned groups, along with their general stability profiles.

Table 1: Conditions for the Protection of Imidazole

| Protecting Group | Reagents and Conditions | Solvent | Yield (%) |

| Trityl (Tr) | Trityl chloride, Et₃N, 25-30°C, 20-48h[4] | DCM or DMF | 97-98[4] |

| Trityl chloride, NaH, rt, 18h[4] | DMF | 83[4] | |

| Boc | (Boc)₂O, Et₃N, rt, overnight[4] | MeOH | Generally high[4] |

| SEM | SEM-Cl, NaH, THF[5] | THF | 47[5] |

| MOM | MOM-Cl, NaH, THF | THF | High (qualitative) |

| PMB | PMB-Cl, NaH, DMF | DMF | High (qualitative) |

| Cbz | Cbz-Cl, NaHCO₃, 0°C to rt, 20h[3] | THF/H₂O | 90[3] |

| Tosyl (Ts) | Ts-Cl, Na₂CO₃, rt | Acetonitrile | >90[6] |

Table 2: Conditions for the Deprotection of N-Protected Imidazoles

| Protected Imidazole | Reagents and Conditions | Solvent | Yield (%) |

| N-Trityl-imidazole | 80% Acetic Acid or 1-5% TFA in DCM, rt, 1-2h[2] | DCM | High (qualitative)[2] |

| Formic acid (97+%), rt, 3 min[4] | Dioxane/EtOH/Et₂O | High (qualitative)[4] | |

| N-Boc-imidazole | NaBH₄, rt[1] | EtOH | 75-98[1] |

| Thermolysis, 120°C, 30 min[4] | TFE or MeOH | 100[4] | |

| Trifluoroacetic acid (TFA)[4] | Dichloromethane (DCM) | High (qualitative)[4] | |

| N-SEM-imidazole | TBAF, 45°C, 20h[2] | DMF | High (qualitative)[2] |